molecular formula C18H17N3O B7479792 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No.: B7479792
M. Wt: 291.3 g/mol
InChI Key: WXZAAXHDJAJIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a synthetic organic compound that features both benzimidazole and isoquinoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves the condensation of benzimidazole with an appropriate isoquinoline derivative. One possible route could involve the reaction of benzimidazole with 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone under basic conditions to form the desired product. The reaction might be carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents onto the benzimidazole or isoquinoline rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole and isoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone would depend on its specific biological target. Generally, compounds containing benzimidazole and isoquinoline moieties can interact with various enzymes, receptors, or other proteins, affecting their function. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial, antiviral, and anticancer activities.

    Isoquinoline derivatives: Often exhibit a range of biological activities, including anti-inflammatory and antitumor effects.

Uniqueness

The uniqueness of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone lies in its combination of benzimidazole and isoquinoline structures, which may confer unique biological properties not seen in compounds containing only one of these moieties.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(12-21-13-19-16-7-3-4-8-17(16)21)20-10-9-14-5-1-2-6-15(14)11-20/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZAAXHDJAJIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.